2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile
Description
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile is a pyridine derivative featuring a trifluoroethoxy substituent at the 6-position and an acetonitrile group at the 3-position. Its molecular formula is C₁₀H₇F₃N₂O, with a molecular weight of 228.18 g/mol. The trifluoroethoxy group imparts strong electron-withdrawing effects, enhancing metabolic stability and influencing solubility and reactivity. This compound is of interest in pharmaceutical and agrochemical research due to fluorine's role in improving bioavailability and binding specificity .
Properties
IUPAC Name |
2-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-15-8-2-1-7(3-4-13)5-14-8/h1-2,5H,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSZOBXUOPHVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238774 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159981-22-3 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159981-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile typically involves the reaction of 3-chloro-6-(2,2,2-trifluoroethoxy)pyridine with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Key Structural Features and Variations
The table below highlights critical differences between the target compound and its analogs:
Electronic and Steric Effects
- Trifluoroethoxy vs. Ethoxy : The trifluoroethoxy group in the target compound is more electron-withdrawing than ethoxy (in ), reducing electron density on the pyridine ring. This enhances resistance to oxidative metabolism and may increase acidity of the acetonitrile proton .
- Substitution Position : The 6-position trifluoroethoxy group (target) vs. 4-position trifluoromethyl () creates distinct electronic environments. The former’s oxygen linker allows resonance effects, while the latter’s direct CF₃ substitution induces stronger inductive effects.
Physicochemical Properties
- Lipophilicity : The trifluoroethoxy group increases lipophilicity (logP ~1.8 estimated) compared to ethoxy analogs (logP ~0.5), enhancing membrane permeability but possibly reducing aqueous solubility.
- Thermal Stability: Fluorine’s strong C-F bonds improve thermal stability relative to non-fluorinated analogs like , which may degrade under harsh conditions .
Analytical Characterization
- LC/MS : The target compound’s analysis could employ conditions similar to (e.g., UPLC with ammonium acetate buffers), though retention times would vary due to differing polarities.
- NMR : The trifluoroethoxy group’s ¹⁹F NMR signal (~-75 ppm) and deshielded pyridine protons would distinguish it from analogs like or .
Biological Activity
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile is an organic compound with the molecular formula CHFNO, characterized by a pyridine ring substituted with a trifluoroethoxy group and an acetonitrile moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Weight : 216.16 g/mol
- CAS Number : 159981-22-3
- IUPAC Name : this compound
- Appearance : Oil
The biological activity of this compound is influenced by its structural components:
- Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes.
- Protein Interactions : The nitrile group can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. This dual interaction mechanism may modulate protein activity and influence various biological pathways.
Biological Activity Evaluation
Recent studies have evaluated the antiproliferative effects of various compounds related to this structure against different human cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), HCT116 (colon), PC-3 (prostate), and HL7702 (human liver).
- Assay Method : MTT assay was employed to determine IC values, which indicate the concentration required to inhibit cell growth by 50%.
Results Summary
| Compound | A549 IC (μM) | MCF-7 IC (μM) | HCT116 IC (μM) | PC-3 IC (μM) |
|---|---|---|---|---|
| 9b | <5 | <3 | <3 | <5 |
| 9d | <5 | <3 | <3 | <5 |
| Sorafenib | 6.16 ± 0.46 | 3.54 ± 0.19 | 3.88 ± 0.36 | 5.26 ± 0.46 |
These results indicate that compounds derived from this structure exhibit significant antiproliferative activity against several cancer cell lines, particularly A549 and HCT116 .
Case Studies
- Anticancer Activity : In a study evaluating a series of pyridine derivatives, it was found that compounds with trifluoromethyl groups exhibited enhanced antiproliferative activities compared to their non-fluorinated counterparts. The introduction of electron-withdrawing groups like trifluoromethyl significantly improved activity against cancer cell lines .
- Cell Cycle Analysis : Compound 9b was shown to induce G2/M phase arrest in MCF-7 cells in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent that disrupts normal cell cycle progression .
Q & A
Q. How to integrate machine learning for reaction optimization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
